molecular formula C7H12FN3O6S2 B13424392 Urea, 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso-, S,S,S',S'-tetraoxide CAS No. 33024-48-5

Urea, 3-(m-dithian-5-yl)-1-(2-fluoroethyl)-1-nitroso-, S,S,S',S'-tetraoxide

Cat. No.: B13424392
CAS No.: 33024-48-5
M. Wt: 317.3 g/mol
InChI Key: HWTNAOPQOYUMFC-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea is a synthetic organic compound with a unique structure that includes a fluoroethyl group, a nitroso group, and a dithianyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea typically involves multiple steps:

    Formation of the dithianyl urea moiety: This step involves the reaction of a dithiane derivative with an isocyanate to form the urea linkage.

    Introduction of the fluoroethyl group: This can be achieved through nucleophilic substitution reactions where a suitable fluoroethylating agent is used.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that can affect cellular processes. The fluoroethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    1-(2-bromoethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea: Similar structure but with a bromoethyl group instead of a fluoroethyl group.

Uniqueness

1-(2-fluoroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea is unique due to the presence of the fluoroethyl group, which can influence its reactivity and biological activity. The fluoroethyl group can enhance the compound’s stability and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

33024-48-5

Molecular Formula

C7H12FN3O6S2

Molecular Weight

317.3 g/mol

IUPAC Name

1-(2-fluoroethyl)-1-nitroso-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea

InChI

InChI=1S/C7H12FN3O6S2/c8-1-2-11(10-13)7(12)9-6-3-18(14,15)5-19(16,17)4-6/h6H,1-5H2,(H,9,12)

InChI Key

HWTNAOPQOYUMFC-UHFFFAOYSA-N

Canonical SMILES

C1C(CS(=O)(=O)CS1(=O)=O)NC(=O)N(CCF)N=O

Origin of Product

United States

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